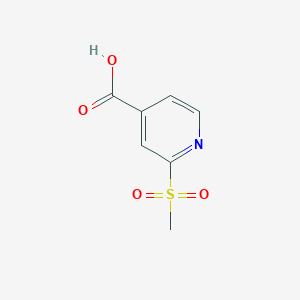
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Descripción general
Descripción
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (MPOC) is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the class of oxadiazole derivatives, which have shown promising results in various pharmacological studies.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. For instance, this compound was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses. Additionally, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In one study, this compound was found to increase the levels of reactive oxygen species (ROS) in breast cancer cells, which led to the induction of apoptosis. Additionally, this compound was reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition of MMP activity may contribute to the anticancer and anti-inflammatory effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is its versatility in various laboratory experiments. This compound can be easily synthesized using the optimized method, and its pharmacological effects can be evaluated in vitro and in vivo. Additionally, this compound has shown low toxicity and high stability under physiological conditions. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
For the research of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid include the elucidation of its mechanism of action, evaluation of its pharmacokinetic properties, and exploration of its potential as a lead compound for drug development.
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In one study, this compound was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-3-6(5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWUDJRZLFHABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)
![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)